molecular formula C10H12N2O4 B4575057 N'-(2,4-dimethoxyphenyl)oxamide

N'-(2,4-dimethoxyphenyl)oxamide

Cat. No.: B4575057
M. Wt: 224.21 g/mol
InChI Key: ZARWTQCJCUUNQI-UHFFFAOYSA-N
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Description

N'-(2,4-Dimethoxyphenyl)oxamide is a synthetic oxamide derivative of interest in scientific research, particularly in the field of food chemistry and taste science. Compounds within this chemical class have been identified as potent modulators of taste receptors. Research on a closely related analog, N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE), has demonstrated significant taste-enhancing properties, effectively increasing the perceived intensity of umami, saltiness, and kokumi (mouthfulness) in model food systems without imparting its own taste . Mechanistic studies suggest that such oxamides function as agonists for key taste receptors, including the umami receptor (T1R1/T1R3 heterodimer) and the calcium-sensing receptor (CaSR) . Activation of these receptors can lead to a enhanced flavor perception, providing a potential strategy for developing foods with lower sodium content. This makes this compound a valuable compound for researchers investigating the molecular mechanisms of taste, developing novel flavor enhancers, and exploring strategies for sodium reduction in food products. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-6-3-4-7(8(5-6)16-2)12-10(14)9(11)13/h3-5H,1-2H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARWTQCJCUUNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethoxyphenyl)oxamide typically involves the reaction of 2,4-dimethoxyaniline with oxalyl chloride, followed by the addition of ammonia or an amine. The reaction is carried out under controlled conditions to ensure high yield and purity. For instance, one study reported a yield of 94% under optimized conditions .

Industrial Production Methods

Industrial production of N’-(2,4-dimethoxyphenyl)oxamide may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to meet industrial standards. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or partially reduced intermediates.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-(2,4-dimethoxyphenyl)oxamide exerts its effects can vary depending on its application:

Comparison with Similar Compounds

Oxamide Derivatives with Varied Aromatic Substitutions

Compound Name Structural Features Key Differences Biological/Chemical Properties
N'-(2,4-Dimethoxyphenyl)oxamide Oxamide core + 2,4-dimethoxyphenyl group Reference compound for comparison. Enhanced solubility in polar solvents; potential antioxidant and antimicrobial activity .
N'-(2,5-Dimethoxyphenyl)oxamide Oxamide core + 2,5-dimethoxyphenyl group Methoxy group positions altered (2,5 vs. 2,4). Altered electronic effects may reduce antioxidant efficacy compared to 2,4-substituted analogs .
N'-(2,4-Dihydroxyphenyl)oxamide Oxamide core + 2,4-dihydroxyphenyl group Hydroxyl groups instead of methoxy. Higher reactivity in acidic conditions; stronger hydrogen bonding but lower stability .
N'-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide Ethoxy and ethyl substituents on phenyl rings Bulky alkyl groups replace methoxy. Increased lipophilicity; potential as UV absorber or agrochemical .

Key Insights :

  • Substituent Position and Electronic Effects : The 2,4-dimethoxy configuration optimizes electron donation, enhancing stability and reactivity compared to 2,5-substituted analogs .
  • Functional Group Impact : Hydroxyl groups (in dihydroxy derivatives) increase hydrogen bonding but reduce stability under oxidative conditions, whereas alkyl/alkoxy groups improve lipophilicity .

Benzamide and Heterocyclic Analogs

Compound Name Structural Features Key Differences Biological/Chemical Properties
N-(2,4-Dimethoxyphenyl)-3-nitrobenzamide Benzamide core + nitro and methoxy groups Nitro group introduces strong electron-withdrawing effects. Higher reactivity in nucleophilic substitutions; antimicrobial activity .
2-Amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide Pyridine ring + carboxamide and methoxyphenyl groups Heterocyclic pyridine core replaces oxamide. Broader medicinal applications (e.g., enzyme inhibition) due to pyridine’s coordination ability .
N'-(2,4-Difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide Oxamide core + fluorophenyl and thiophene groups Fluorine and sulfur atoms alter electronic profile. Improved metabolic stability; potential use in photodynamic therapy .

Key Insights :

  • Core Structure Differences : Benzamides and pyridine derivatives exhibit distinct electronic properties compared to oxamides. For example, pyridine’s aromatic nitrogen enhances metal coordination, useful in drug design .
  • Electron-Withdrawing Groups : Nitro groups (in benzamide analogs) increase electrophilicity, favoring reactions like nitration or amidation .

Photochemical and Physical Properties

Evidence from excited-state studies (Table 43, ) highlights critical differences between oxamides and simpler amides:

  • Transition Energies : Oxamides exhibit a red shift (~9500 cm⁻¹ for n→π* transitions) compared to amides due to extended conjugation.
  • Emission Properties: Oxamides show phosphorescence (λmax ~370 nm), whereas amides are non-emissive. This makes oxamides valuable in optoelectronic materials .
  • Solvent Effects : Both amides and oxamides display solvent red shifts, but oxamides have higher emission intensities in aqueous solutions.

Q & A

Q. What are the optimized synthetic protocols for N'-(2,4-dimethoxyphenyl)oxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives typically involves multi-step reactions with careful control of reagents and conditions. For example, a related compound (N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide) was synthesized under optimized conditions using oxalyl chloride and dioxane, achieving a 94% yield . Key factors include:
  • Temperature : Reactions often proceed at 50–80°C to balance reactivity and side-product formation.
  • Solvent Choice : Polar aprotic solvents (e.g., dioxane, DMF) enhance reaction efficiency .
  • Catalysts : Base catalysts like triethylamine or pyridine are critical for amide bond formation.
    Table 1 : Representative Synthesis Conditions
StepReagentsSolventYieldReference
AmidationOxalyl chloride, DioxaneDioxane94%
CyclizationLiAlH₄, THFTHF73%

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and spectrometric techniques:
  • FTIR : Identifies carbonyl (C=O, ~1679 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
  • NMR : ¹H-NMR resolves aromatic protons (δ 6.86–7.97 ppm) and methoxy signals (δ 3.82 ppm). ¹³C-NMR confirms carbonyl carbons (δ 170–171 ppm) .
  • Mass Spectrometry : ESI-MS (e.g., m/z 563.2 [MH⁺]) verifies molecular weight .

Q. What preliminary biological activities have been reported for this compound derivatives?

  • Methodological Answer : Studies highlight antibacterial activity via RNA polymerase inhibition, disrupting bacterial transcription . For example:
  • Minimum Inhibitory Concentration (MIC) : Tested against E. coli and S. aureus using broth microdilution assays.
  • Mechanistic Validation : Molecular docking studies correlate methoxy group positioning with active-site interactions in RNA polymerase .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Methoxy Groups : The 2,4-dimethoxy configuration enhances solubility and target binding compared to mono-substituted analogs .
  • Electron-Withdrawing Groups : Nitro or fluoro substituents increase antibacterial potency but may elevate toxicity .
    Table 2 : SAR Trends in Derivatives
SubstituentActivity (MIC, μg/mL)Toxicity (LD₅₀, mg/kg)
2,4-OMe8.2 (E. coli)>500
4-NO₂4.5 (E. coli)250

Q. What contradictions exist in reported data on the compound’s mechanism of action, and how can they be resolved?

  • Methodological Answer : Discrepancies arise in:
  • Target Specificity : Some studies propose RNA polymerase inhibition , while others suggest membrane disruption via lipophilicity-driven interactions .
    Resolution Strategies :
  • Knockout Models : Use bacterial strains with RNA polymerase mutations to test activity loss.
  • Fluorescence Microscopy : Visualize membrane integrity changes post-treatment .

Q. What in silico approaches are suitable for predicting the pharmacokinetics of this compound analogs?

  • Methodological Answer : Computational tools include:
  • ADMET Prediction : SwissADME or ProTox-II to estimate absorption, metabolism, and toxicity .
  • Molecular Dynamics (MD) : Simulate binding stability with RNA polymerase (e.g., 100-ns simulations in GROMACS) .
    Table 3 : Predicted ADMET Properties for a Lead Compound
ParameterValue
LogP2.8
HIA92%
CYP2D6 InhibitionLow

Q. How can spectroscopic data inconsistencies (e.g., NMR shifts) be addressed during structural elucidation?

  • Methodological Answer : Common pitfalls include solvent impurities or tautomerism. Mitigation involves:
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid proton interference .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .

Future Directions

  • Multi-Target Drug Design : Explore hybrid derivatives combining oxamide and benzofuran moieties for dual antibacterial/antifungal activity .
  • High-Throughput Screening : Develop fluorescence-based assays to quantify RNA polymerase inhibition in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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